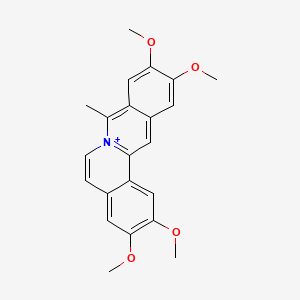

Coralyne chloride

Descripción general

Descripción

Coralina es un alcaloide sintético que pertenece a la clase de compuestos protoberberina-isoquinolina. Es conocida por su distintiva forma de media luna y ha sido estudiada por sus diversas actividades biológicas, incluyendo propiedades antileucémicas . Coralina es particularmente notable por su capacidad de intercalarse con el ADN y el ARN, lo que la convierte en un tema de interés en la química medicinal .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Coralyne puede sintetizarse a través de un proceso de varios pasos a partir de materiales disponibles comercialmente. La síntesis implica la condensación de homoveratril amina con ácido homoveratrico, seguida de ciclación, aromatización y conversión final a cloruro de coralyne . Los pasos clave son:

- Condensación de homoveratril amina con ácido homoveratrico utilizando cloruro de tionilo.

- Ciclación con pentacloruro de fósforo en cloroformo.

- Aromatización con paladio sobre carbón en tetralina.

- Ciclación en una mezcla de ácido sulfúrico y anhídrido acético.

- Conversión a cloruro de coralyne utilizando cloruro de sodio.

Métodos de Producción Industrial: La producción industrial de Coralyne sigue rutas sintéticas similares, pero está optimizada para la síntesis a gran escala. El proceso garantiza un alto rendimiento y pureza, lo que lo hace adecuado para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones: Coralina experimenta varias reacciones químicas, que incluyen:

Intercalación: Coralyne se intercala con el ADN y el ARN, estabilizando estructuras como tríplexes y cuádruplexes G.

Formación de Complejos: Forma complejos con secuencias de poliadenosina, induciendo cambios conformacionales.

Reactivos y Condiciones Comunes:

Cloruro de tionilo: Se utiliza en el paso de condensación inicial.

Pentacloruro de fósforo: Se utiliza para la ciclación.

Paladio sobre carbón: Se utiliza para la aromatización.

Ácido sulfúrico y anhídrido acético: Se utiliza para la ciclación final.

Productos Principales:

Cloruro de Coralyne: El producto final del proceso de síntesis.

Aplicaciones Científicas De Investigación

Anticancer Properties

Coralyne chloride exhibits notable antineoplastic activity , particularly against certain types of leukemia. Research indicates that it has a potent effect on P-388 lymphocytic and L-1210 lymphoid leukemia test systems. When administered parenterally to affected animals, this compound has been shown to significantly increase survival times—approximately 100% for the P-388 strain and around 35% for the L-1210 strain, highlighting its potential as a chemotherapeutic agent .

Molecular Biology Applications

This compound is recognized for its ability to influence nucleic acid structures:

- Triplex Formation : It can induce the formation of DNA triple helices, stabilizing specific sequences such as T–A–T triplets. This property is crucial for developing antigene and antisense strategies aimed at gene regulation .

- Disproportionation of Duplex DNA : Coralyne facilitates the complete and irreversible disproportionation of duplex poly(dA)·poly(dT) into triplex forms, which can be utilized in studies involving nucleic acid stability and interactions .

Fluorescence Properties

The compound exhibits unique fluorescence characteristics that can be harnessed in biochemical assays:

- Fluorescence Enhancement : Coralyne's fluorescence properties change significantly upon interaction with other molecules, making it a useful probe in studying molecular interactions and dynamics .

Therapeutic Applications

Beyond its anticancer properties, this compound has potential therapeutic applications:

- Muscle Relaxation : As a dehydroberbinium salt, coralyne is noted for its ability to relax skeletal muscles through peripheral action .

- Vasodepression : The compound may also serve as a vasodepressor agent, expanding its utility in cardiovascular therapies .

Safety Profile

This compound has been reported to have low toxicity levels in various studies. For instance, concentrations up to 25 µM did not significantly affect cell viability over extended periods, suggesting a favorable safety profile for potential therapeutic applications .

Mecanismo De Acción

Coralyne ejerce sus efectos principalmente a través de la intercalación con el ADN y el ARN. Se une más fuertemente a las secuencias de homoadenina que al ADN de Watson-Crick, formando dúplexes antiparalelos estables . Esta intercalación interrumpe las funciones normales del ADN y el ARN, lo que lleva a sus propiedades antileucémicas y radiosensibilizadoras . Coralyne también induce la formación de hélices triples y cuádruplexes G, lo que estabiliza aún más las estructuras del ácido nucleico .

Compuestos Similares:

Palmatina: Comparte similitudes estructurales con Coralyne pero tiene diferentes actividades biológicas.

Sanguinarina: Conocida por sus propiedades antimicrobianas, también se intercala con el ADN pero tiene mayor toxicidad en comparación con Coralyne.

Unicidad de Coralyne: La capacidad única de Coralyne para unirse preferentemente a las secuencias de homoadenina e inducir conformaciones específicas del ácido nucleico la diferencia de otros alcaloides protoberberina. Su relativamente baja toxicidad y alta actividad antitumoral la convierten en una candidata prometedora para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Palmatine: Shares structural similarities with coralyne but has different biological activities.

Sanguinarine: Known for its antimicrobial properties, it also intercalates with DNA but has higher toxicity compared to coralyne.

Uniqueness of Coralyne: Coralyne’s unique ability to preferentially bind to homo-adenine sequences and induce specific nucleic acid conformations sets it apart from other protoberberine alkaloids. Its relatively low toxicity and high antitumor activity make it a promising candidate for therapeutic applications .

Actividad Biológica

Coralyne chloride, a synthetic protoberberine alkaloid, has garnered significant interest due to its diverse biological activities, particularly its interactions with nucleic acids. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies.

Overview of this compound

This compound is characterized by its crescent-shaped molecular structure, which facilitates intercalation into DNA and RNA. Its ability to stabilize various nucleic acid structures makes it a valuable compound in medicinal chemistry, particularly in cancer therapy.

Intercalation and Nucleic Acid Binding

This compound primarily interacts with nucleic acids through intercalation, where it inserts itself between base pairs of DNA or RNA. This binding can lead to significant structural changes in the nucleic acids:

- Disproportionation : Coralyne induces the disproportionation of duplex DNA into triplex structures. For instance, it can convert duplex poly(dT)·poly(dA) into triplex poly(dT)·poly(dA)·poly(dT) and free poly(dA), a process that is irreversible at elevated temperatures .

- Stabilization of Triplex Structures : It stabilizes triplex DNA by preferentially binding to guanine-cytosine pairs, enhancing the stability of these structures under physiological conditions .

G-Quadruplex Formation

Coralyne has also been shown to induce G-quadruplex formation, which is crucial for telomerase inhibition—a promising target in cancer therapy. The compound's ability to stabilize these structures suggests potential applications in anticancer strategies .

Biological Activity and Anticancer Properties

This compound exhibits notable anticancer properties, particularly against leukemia cells. Its low toxicity profile combined with its potent biological activity makes it a candidate for further therapeutic development.

Case Studies

- Antileukemic Activity : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of leukemia cells by inducing apoptosis through its interaction with nucleic acids .

- Mechanistic Studies : Research indicates that coralyne's binding affinity for triplex DNA is significantly higher than for duplex DNA, which may enhance its therapeutic efficacy in targeting specific genetic sequences associated with cancer .

Table 1: Summary of Biological Activities of this compound

Research Findings

Recent studies have focused on the kinetic parameters of coralyne's interactions with nucleic acids. The binding kinetics reveal that coralyne's intercalation leads to a complex behavior where initial aggregation transitions to monomeric forms upon binding to polynucleotides .

Additionally, spectroscopic techniques such as circular dichroism (CD) and fluorescence spectroscopy have been employed to monitor these interactions, providing insights into the structural dynamics induced by coralyne .

Propiedades

Número CAS |

38989-38-7 |

|---|---|

Fórmula molecular |

C22H22NO4+ |

Peso molecular |

364.4 g/mol |

Nombre IUPAC |

2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium |

InChI |

InChI=1S/C22H22NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h6-12H,1-5H3/q+1 |

Clave InChI |

GOEJQGGEIVSVOK-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC |

SMILES canónico |

CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC |

Apariencia |

Solid powder |

Key on ui other cas no. |

38989-38-7 |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

38989-37-6 (sulfoacetate) 38989-38-7 (chloride) 6872-73-7 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

coralyne coralyne acetosulfate coralyne chloride coralyne sulfoacetate NSC-154890 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.